1-(3-氯苯基)-3-(1-异丁酰基-1,2,3,4-四氢喹啉-6-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

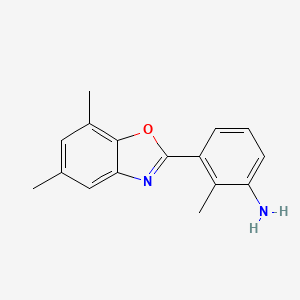

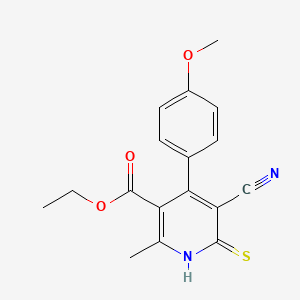

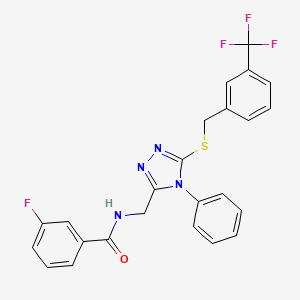

The compound 1-(3-Chlorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a derivative of urea with potential biological activity. It is structurally related to various urea derivatives that have been synthesized and evaluated for their potential as anticancer agents, TRPV1 antagonists, and enzyme inhibitors .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the case of tetrahydroquinoline ureas, the synthesis could involve a multi-step process starting with the preparation of the tetrahydroquinoline scaffold, followed by the introduction of the isobutyryl group and subsequent reaction with an isocyanate bearing the chlorophenyl moiety . A similar approach is seen in the synthesis of 1-aryl-3-(2-chloroethyl) ureas, which are derived from 4-phenylbutyric acid and alkylanilines .

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. The tetrahydroquinoline ring in the compound of interest adds to the complexity of the molecule, potentially affecting its conformation and electronic properties. The chlorophenyl group is a common substituent that can influence the molecule's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including further functionalization of the phenyl ring or the tetrahydroquinoline moiety. For instance, the chloro group on the phenyl ring could be used in palladium-catalyzed cross-coupling reactions to introduce additional substituents . The urea functionality itself can be involved in hydrogen bonding, which is crucial for its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives like 1-(3-Chlorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea are influenced by their molecular structure. The presence of the chlorophenyl group can increase the compound's lipophilicity, potentially affecting its solubility and permeability across biological membranes. The tetrahydroquinoline ring can confer rigidity to the molecule, which might influence its binding to biological targets. The urea moiety is known for its ability to form hydrogen bonds, which can be crucial for its biological activity .

Relevant Case Studies

While there are no direct case studies on the specific compound , related urea derivatives have been evaluated for their biological activities. For example, 1-aryl-3-(2-chloroethyl) ureas have shown cytotoxicity against human adenocarcinoma cells , and tetrahydroquinoline ureas have been identified as potent TRPV1 antagonists with potential applications in pain management . These studies provide a context for the possible applications of the compound of interest in therapeutic settings.

科学研究应用

酪氨酸酶抑制特性

等喹啉脲/硫脲衍生物已被合成并评估了其对酪氨酸酶的抑制效应,酪氨酸酶是黑色素合成中至关重要的酶。在这些化合物中,那些具有氯苯基组的化合物作为竞争性抑制剂显示出显着的活性,表明在治疗色素沉着过度疾病中具有潜在应用 (Genc 等人,2014)。

抗菌活性

与喹啉结构相关的新的 1,3-恶唑基-7-氯喹唑啉-4(3H)酮已显示出良好的抗菌活性,表明该化合物在开发新的抗菌剂方面具有潜在应用 (Patel & Shaikh,2011)。

抗胆碱酯酶活性

含有芳基脲/硫脲基团的香豆基噻唑衍生物已被合成,并显示出对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BuChE) 的抑制活性,这些酶参与神经递质分解。这些活性表明在治疗神经退行性疾病(如阿尔茨海默病)中可能具有应用 (Kurt 等人,2015)。

抗原生动物和抗分枝杆菌活性

由氯喹、乙胺丁醇和异烟酰胺药物合成的化合物在体外对各种原生动物和结核分枝杆菌显示出活性,表明具有广谱抗菌应用的潜力 (Nava-Zuazo 等人,2010)。

抗氧化活性

硫脲衍生物,包括那些具有氯苯基基团的衍生物,已被确定为有效的酶抑制剂和汞的潜在传感器,展示了抗氧化能力。这些发现表明在与氧化应激相关的疾病和有毒金属的环境传感中具有应用 (Rahman 等人,2021)。

属性

IUPAC Name |

1-(3-chlorophenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O2/c1-13(2)19(25)24-10-4-5-14-11-17(8-9-18(14)24)23-20(26)22-16-7-3-6-15(21)12-16/h3,6-9,11-13H,4-5,10H2,1-2H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGIXCXEIBXBFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2550498.png)

![Tert-butyl N-[[8-[[(E)-4-(dimethylamino)but-2-enoyl]amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2550502.png)

![3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2550505.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B2550507.png)

![2-(3,4-Dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2550511.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2550515.png)